molecular formula C20H26N2O B13471523 5-[(Dibenzylamino)methyl]piperidin-3-ol

5-[(Dibenzylamino)methyl]piperidin-3-ol

Cat. No.: B13471523
M. Wt: 310.4 g/mol
InChI Key: OCUFPUYBOINIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dibenzylamino)methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The compound this compound is known for its unique chemical structure, which includes a piperidine ring substituted with a dibenzylamino group and a hydroxyl group at the 3-position.

Preparation Methods

The synthesis of 5-[(Dibenzylamino)methyl]piperidin-3-ol typically involves the reaction of piperidine derivatives with dibenzylamine under specific conditions. One common synthetic route involves the use of piperidin-3-ol as a starting material, which is then reacted with dibenzylamine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

5-[(Dibenzylamino)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(Dibenzylamino)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

5-[(Dibenzylamino)methyl]piperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

5-[(dibenzylamino)methyl]piperidin-3-ol

InChI

InChI=1S/C20H26N2O/c23-20-11-19(12-21-13-20)16-22(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-10,19-21,23H,11-16H2

InChI Key

OCUFPUYBOINIRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.